(Acetylacetonato)dicarbonylrhodium(I)

Catalog No.
S1799053
CAS No.
14874-82-9
M.F
C₇H₇O₄Rh
M. Wt
258.03
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Acetylacetonato)dicarbonylrhodium(I)

CAS Number

14874-82-9

Product Name

(Acetylacetonato)dicarbonylrhodium(I)

Molecular Formula

C₇H₇O₄Rh

Molecular Weight

258.03

Synonyms

Acetylacetonatorhodium Dicarbonyl; Dicarbonyl(2,4-pentanedionato)rhodium; Dicarbonyl(2,4-pentanedionato-κO,κO’)rhodium; Dicarbonylacetylacetonatorhodium; Dicarbonylacetylacetonatorhodium(I); Dicarbonylrhodium Acetylacetonate; Dicarbonylrhodium(I) Ace

Precursor to Homogeneous Catalysts:

The key application of Rh(acac)(CO)2 lies in its ability to transform into various homogeneous catalysts. Homogeneous catalysts are those where the catalyst and the reactants are in the same phase, typically a liquid. Rh(acac)(CO)2 serves as a starting material for these catalysts due to its:

  • Stability: The square planar geometry and the presence of CO ligands provide stability to the molecule Wikipedia)).
  • Tailorable Ligand Exchange: The two CO ligands can be readily substituted with other ligands, allowing for the creation of catalysts with specific functionalities [Synthesis with Catalysts Pvt. Ltd., ]. This tunability makes Rh(acac)(CO)2 a versatile precursor for a wide range of catalytic applications.

Examples of Catalytic Applications:

By using Rh(acac)(CO)2 as a precursor, researchers can develop catalysts for various reactions, including:

  • Hydrogenation: Reduction of unsaturated organic compounds (alkenes, alkynes) using hydrogen gas [Sigma-Aldrich, ].
  • Hydroformylation: Addition of a formyl group (CHO) to unsaturated carbon-carbon bonds [American Elements, ].
  • Carbonylation Reactions: Introduction of carbon monoxide (CO) into organic molecules [Sigma-Aldrich, ].

(Acetylacetonato)dicarbonylrhodium(I) is an organometallic compound characterized by its formula Rh(CO)₂(C₅H₇O₂), where Rh represents rhodium, CO denotes carbon monoxide, and C₅H₇O₂ is the acetylacetonate ligand. This compound typically appears as a solid, with a melting point ranging from 154 to 156 °C. It is notable for its use as a catalyst in various

Rh(acac)(CO)2 itself does not exhibit significant biological activity. However, its role lies in generating active homogeneous catalysts used in various organic transformations. The mechanism of action of these derived catalysts depends on the specific reaction and the functional groups introduced during catalyst design [].

(Acetylacetonato)dicarbonylrhodium(I) is primarily utilized as a catalyst in several types of reactions, including:

  • Carbonylation Reactions: It facilitates the addition of carbon monoxide to organic substrates.
  • Silylcarbocyclizations: The compound aids in the formation of cyclic structures through the introduction of silyl groups.
  • Conjugate Additions to Enones: It promotes nucleophilic additions to α,β-unsaturated carbonyl compounds.
  • Carbamoylstannation: It catalyzes the introduction of tin-containing groups into organic molecules.
  • Reduction of Aromatic Nitro Compounds: The compound can reduce nitro groups to amines .

The synthesis of (acetylacetonato)dicarbonylrhodium(I) typically involves several key steps:

  • Precipitation Reaction: Rhodium trichloride is reacted with a precipitating agent to isolate rhodium.
  • Washing: The precipitate is washed to remove chloride ions.
  • Reaction with Acetylacetone: The purified rhodium sediment is dissolved and reacted with acetylacetone under specific conditions that may include carbon monoxide exposure .

This method ensures high yields and purity of the final product, with chloride ion content kept below 100 ppm.

(Acetylacetonato)dicarbonylrhodium(I) finds applications across various fields:

  • Catalysis: It serves as a catalyst precursor in hydroformylation processes, essential for producing aldehydes from alkenes.
  • Molecular Engineering: Its properties are leveraged in developing fluorous-soluble catalysts for specialized reactions .
  • Organic Synthesis: The compound is integral in synthesizing complex organic molecules through its catalytic properties.

Interaction studies involving (acetylacetonato)dicarbonylrhodium(I) focus on its behavior in various chemical environments. For example, nucleophilic attacks by phosphines can lead to temporary dissociation of the acetylacetonate oxygen, forming square-planar intermediates that are crucial for understanding its reactivity and potential applications in catalysis .

Several compounds share similarities with (acetylacetonato)dicarbonylrhodium(I), particularly other metal complexes featuring acetylacetonate ligands. Here are some comparable compounds:

Compound NameFormulaNotable Features
Dicarbonyl(acetylacetonato)iridiumIr(CO)₂(C₅H₇O₂)Similar catalytic properties but different metal.
(Acetylacetonato)tricarbonylmanganeseMn(CO)₃(C₅H₇O₂)Used in organic synthesis, different coordination environment.
(Acetylacetonato)nickel(II)Ni(C₅H₇O₂)₂Exhibits different oxidation state and reactivity.

Uniqueness

(Acetylacetonato)dicarbonylrhodium(I) is unique due to its specific coordination geometry and ability to facilitate a wide range of reactions under mild conditions. Its effectiveness as a catalyst in hydroformylation sets it apart from other similar compounds that may not exhibit the same versatility or efficiency in catalysis.

Dates

Modify: 2023-08-15

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